disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate
Description
Disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate is a steroidal derivative characterized by a cyclopenta[a]phenanthren core structure. This compound features multiple functional groups, including hydroxyl (-OH), methyl (-CH₃), oxo (=O), and a disodium phosphate (-OPO₃Na₂) moiety. The cyclopenta[a]phenanthren backbone is a fused tricyclic system common in corticosteroids and bile acids, conferring rigidity and influencing receptor binding . The disodium phosphate group enhances water solubility, making it suitable for pharmaceutical formulations requiring intravenous or topical delivery .
Properties
IUPAC Name |
disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJIRNNXCHOUTQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Na2O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Steroid Synthesis
The starting material is 11β,17α,21-trihydroxypregn-4-ene-3,20-dione (hydrocortisone). Modifications include:
- Methylation at C10/C13 positions
- Reduction of the Δ4 double bond
- Oxidation at C3 to form a ketone
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Methylation | CH₃I, Ag₂O, DMF | C10/C13 dimethylation |
| Hydrogenation | H₂, Pd/C, ethanol | Saturation of Δ4 bond |
| Oxidation | CrO₃, H₂SO₄, acetone | C3 ketone formation |
Phosphate Esterification
The C21 hydroxyl group undergoes phosphorylation using phosphorus oxychloride (POCl₃) under anhydrous conditions:
- Dissolve steroid intermediate (1 eq) in dry pyridine at 0°C.
- Add POCl₃ (1.2 eq) dropwise, stir for 6 hr.
- Quench with ice-water, adjust pH to 7.0 with NaOH.
- Temperature control (<10°C) prevents decomposition
- Pyridine acts as both solvent and HCl scavenger
Disodium Salt Formation
The phosphate intermediate is treated with sodium hydroxide to form the disodium salt:
Stoichiometry :
$$ \text{C}{21}\text{H}{29}\text{O}8\text{P} + 2\text{NaOH} \rightarrow \text{C}{21}\text{H}{29}\text{Na}2\text{O}8\text{P} + 2\text{H}2\text{O} $$
Analytical Validation
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 486.4 g/mol | Mass spectrometry |
| Melting Point | 232-235°C (dec.) | DSC |
| Purity | ≥98% (HPLC, 254 nm) | USP monograph |
Industrial-Scale Considerations
- Cost drivers : POCl₃ consumption (85% of raw material costs)
- Waste streams : Phosphate-containing aqueous residues require neutralization with Ca(OH)₂
- Storage : Hygroscopic; maintain at 15-25°C in sealed containers
Chemical Reactions Analysis
Types of Reactions
Disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Phosphorylating agents: Phosphorus oxychloride, phosphoric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can produce secondary or tertiary alcohols .
Scientific Research Applications
Disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular signaling pathways and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and immunosuppressive properties.
Mechanism of Action
The mechanism of action of disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate involves its interaction with specific molecular targets and pathways. It binds to steroid receptors in cells, modulating gene expression and influencing various physiological processes. The compound’s effects are mediated through the activation or inhibition of signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Acetate Derivative
The compound 2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl acetate () replaces the phosphate group with an acetate (-OAc). This substitution reduces polarity, leading to lower aqueous solubility compared to the phosphate derivative. Acetates are typically hydrolyzed more readily by esterases in vivo, which may shorten their half-life .
Sulfate Derivative
(8R,9S,10R,13S,14S,17R)-17-Ethynyl-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl sulfate, sodium salt () contains a sulfate (-OSO₃Na) group. Molecular weight (400.46 g/mol) is comparable to the target compound, but the sulfate’s stronger acidity (pKa ~1–2) may alter protein binding .
Functional Group Modifications
Butyrate Derivative
2-((6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl butyrate () introduces a butyrate ester and fluorine atoms. Fluorination increases metabolic stability and lipophilicity, enhancing blood-brain barrier penetration. The butyrate group extends half-life but may cause local irritation .
Difluorobenzyl Ether Derivative
(5S,8R,9S,10S,13R,14S,17S)-13-{2-[(3,5-Difluorobenzyl)oxy]ethyl}-17-hydroxy-10-methylhexadecahydro-3H-cyclopenta[a]phenanthren-3-one () incorporates a difluorobenzyl ether. The electron-withdrawing fluorine atoms improve oxidative stability and receptor affinity, while the ether linkage resists enzymatic hydrolysis .
Antimicrobial Activity
Disodium phosphate-containing compounds (e.g., the target compound) show moderate growth inhibition of Shiga toxin-producing Escherichia coli (STEC) at 2.5% concentration, reducing phage titers by 1–2 logs compared to untreated controls . In contrast, sodium citrate derivatives (e.g., sodium citrate ) at the same concentration enhance extracellular Shiga toxin production, suggesting phosphate groups may mitigate virulence .
Anti-inflammatory and Anti-endotoxic Effects
Dexamethasone disodium phosphate () demonstrates superior anti-endotoxic potency over sodium sulfate, attributed to the phosphate group’s role in stabilizing plasma 17-hydroxycorticosteroid (17-OHCS) levels.
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Notes
Biological Activity
Disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate is a complex organic compound belonging to the steroid family. Its unique structure and biological properties make it a subject of interest in various fields such as biochemistry and pharmacology. This article explores the biological activity of this compound through detailed research findings and case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure characterized by a cyclopenta[a]phenanthrene backbone with multiple functional groups. The molecular formula is with a molecular weight of approximately 486.4 g/mol .
This compound exerts its biological effects primarily through interactions with steroid receptors. This interaction modulates gene expression and influences various physiological processes. The compound is believed to activate or inhibit specific signaling pathways that lead to alterations in cellular functions .
Anti-inflammatory Properties
Research indicates that disodium phosphate derivatives exhibit significant anti-inflammatory activities. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Antitumor Effects
Preclinical models have demonstrated that derivatives of this compound can effectively inhibit tumor growth. A study highlighted the efficacy of a similar compound in reducing tumor size in xenograft models by inducing apoptosis in cancer cells .
Hormonal Modulation
The compound's structural similarity to natural steroids suggests potential hormonal effects. It may influence endocrine functions by modulating steroid hormone levels and receptor activity .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated anti-inflammatory effects in macrophages | Demonstrated significant reduction in TNF-alpha production |
| Study 2 | Investigated antitumor activity in breast cancer models | Showed reduced tumor growth and increased apoptosis |
| Study 3 | Assessed hormonal modulation in rat models | Indicated changes in serum testosterone levels |
Research Applications
This compound is utilized in various research applications:
Q & A
Basic: What are the standard synthetic pathways for synthesizing this corticosteroid-derived phosphate compound?
The synthesis typically involves diazotransfer reactions or phosphorylation of the parent steroid. For example, the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) is used to convert aldehydes to alkynes, a key step in steroid functionalization . Phosphorylation at the 21-hydroxy group of dexamethasone derivatives can be achieved using phosphoric acid derivatives under controlled pH (7–9) to form the disodium salt . Critical parameters include reaction temperature (20–25°C for diazo intermediates) and purification via recrystallization from ethanol/water mixtures to ensure high purity (>99%) .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Spectroscopy : IR spectroscopy confirms phosphate ester formation (P=O stretch at 1250–1300 cm⁻¹), while NMR (¹H, ¹³C, and ³¹P) identifies stereochemistry and substituent positions .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 240 nm) resolves degradation products, with retention times calibrated against USP reference standards .
- Thermal Analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions (melting point: ~243°C for anhydrous form) .
Basic: How should researchers assess the stability of this compound under varying storage conditions?
Stability protocols include:
- Accelerated Testing : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via HPLC every 3 months .
- pH Sensitivity : Test aqueous solutions (1% w/v) across pH 4–9; degradation accelerates below pH 6 due to ester hydrolysis .
- Excipient Compatibility : Combine with mannitol or disodium edetate in lyophilized formulations to prevent aggregation, validated by SEM and particle size analysis .
Advanced: How can factorial design optimize formulation parameters for controlled drug delivery systems?
A 2³ full factorial design (factors: surfactant ratio, lipid phase composition, buffer strength) is effective. For example:
- Variables : Lipoid S100 (10–20%), disodium phosphate concentration (0.1–0.3 M), and homogenization speed (10,000–15,000 rpm) .
- Response Metrics : Entrapment efficiency (target >90%), zeta potential (±30 mV), and in vitro release (90% over 24 hours).
- Statistical Analysis : Use Design Expert® software to identify interactions (e.g., high surfactant ratio reduces particle size but increases polydispersity) .
Advanced: How can researchers resolve contradictory data in pharmacological assays (e.g., receptor binding vs. in vivo efficacy)?
- Assay Validation : Cross-validate receptor binding (e.g., glucocorticoid receptor IC₅₀) using SPR (surface plasmon resonance) and cell-based luciferase reporter assays .
- Pharmacokinetic Modeling : Correlate in vitro EC₅₀ with plasma AUC (area under the curve) in rodent models, adjusting for protein binding (>95% albumin) .
- Metabolite Interference : Use LC-MS/MS to quantify active vs. inactive metabolites (e.g., 17-keto derivatives) in serum .
Advanced: What methodologies are recommended for modeling degradation kinetics under oxidative stress?
- Forced Degradation : Expose solutions to 0.1% H₂O₂ at 60°C and quantify degradation products (e.g., 11-keto derivatives) via UPLC-QTOF .
- Kinetic Modeling : Apply first-order kinetics (ln[C] vs. time) to calculate rate constants (k) and shelf life (t₉₀) .
- Arrhenius Equation : Use activation energy (Eₐ) from Arrhenius plots to predict stability at 25°C (R² > 0.98 required) .
Advanced: How can interactions between this compound and excipients (e.g., buffers, surfactants) be systematically studied?
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) between the compound and excipients like Cremophor RH40 .
- Molecular Dynamics Simulations : Predict hydrogen bonding between phosphate groups and hydroxyls in polysorbates (e.g., Tween 80) .
- Stability-Indicating Assays : Monitor particle size (dynamic light scattering) and crystallinity (PXRD) in surfactant-containing formulations during stress testing .
Notes
- Evidence Sources : Key references include synthesis protocols , stability testing , and formulation design .
- Excluded Content : Commercial production data and consumer health impacts were omitted per guidelines.
- Methodological Rigor : Answers emphasize reproducibility, statistical validation, and interdisciplinary techniques (e.g., combining DSC with molecular modeling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
